N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide
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Overview
Description
N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the methoxyphenyl and thiazolyl groups in its structure suggests that it may have unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Coupling with Benzamide: The synthesized thiazole derivative is then coupled with 3-methoxyphenylbenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets such as enzymes or receptors. The methoxyphenyl and thiazolyl groups may play a role in binding to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.
N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)aniline: Similar structure but with an aniline group instead of a benzamide group.
Uniqueness
N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide is unique due to the specific combination of the methoxyphenyl and thiazolyl groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide |
InChI |
InChI=1S/C18H16N2O2S/c1-12-19-17(11-23-12)13-6-8-14(9-7-13)18(21)20-15-4-3-5-16(10-15)22-2/h3-11H,1-2H3,(H,20,21) |
InChI Key |
PETIECJJQITDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
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